molecular formula C10H13IO2 B3138159 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene CAS No. 447454-25-3

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene

Cat. No.: B3138159
CAS No.: 447454-25-3
M. Wt: 292.11 g/mol
InChI Key: LRKBPZODMKIXBF-UHFFFAOYSA-N
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Description

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene is a halogenated aromatic compound featuring a para-methoxy-substituted benzene ring with a 2-iodoethoxy methylene side chain. This structure combines the electron-donating methoxy group with the bulky, electron-deficient iodoethoxy moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. The iodine atom enhances reactivity in nucleophilic substitutions and metal-catalyzed couplings, while the ether linkage improves solubility in polar solvents .

Properties

IUPAC Name

1-(2-iodoethoxymethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKBPZODMKIXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include azidoethoxy, cyanoethoxy, and other substituted derivatives.

    Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

    Reduction: Products include 4-methoxybenzyl alcohol and other reduced hydrocarbons.

Scientific Research Applications

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Iodoethoxy)methyl]-4-methoxybenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Halogenated Ethyl/Methoxybenzene Derivatives

Compounds with halogens (Br, Cl, I) in analogous positions exhibit distinct reactivity and synthetic utility:

Compound Halogen Yield (%) Key Reactivity Reference
1-(2-Bromoethyl)-4-methoxybenzene Br 37–51 Moderate reactivity in SN2 reactions; used in alkylation and elimination
1-(2-Chloroethyl)-4-methoxybenzene Cl N/A Lower reactivity due to poor leaving group ability; requires harsh conditions
1-[(2-Iodoethoxy)methyl]-4-methoxybenzene I N/A High reactivity in Suzuki couplings and nucleophilic substitutions

Key Findings :

  • Iodo derivatives generally offer higher reactivity than Br or Cl analogs due to iodine’s superior leaving group ability and polarizability .
  • Synthesis of brominated analogs (e.g., 7h, 7i in ) yields 20–51% under mild conditions (K₂CO₃, KI, acetonitrile), suggesting that iodine substitution may require optimized protocols .

Ether Chain Variations

The length and substituents of ether chains influence physical properties and applications:

Compound Ether Chain Key Property/Application Reference
This compound -OCH₂CH₂I Cross-coupling reactions; drug intermediates
1-[2-(2-Ethoxyethoxy)ethoxy]-4-iodobenzene -O(CH₂CH₂O)₂Et Enhanced solubility; potential for polymer chemistry
1-(((12-Iodododecyl)oxy)methyl)-4-methoxybenzene -O(CH₂)₁₂I Lipid-like solubility; membrane studies

Key Findings :

  • Longer chains (e.g., dodecyl in ) increase hydrophobicity, making them suitable for lipid bilayer interactions .
  • Shorter chains (e.g., ethoxy) balance solubility and reactivity, favoring pharmaceutical synthesis .

Functional Group Modifications

Substituents like azides, sulfoxides, and trifluoromethyl groups alter electronic and functional profiles:

Compound Functional Group Key Application Reference
1-[(3-Azido-2-methoxypropoxy)methyl]-4-methoxybenzene -N₃ Click chemistry; bioconjugation
1-(Methylsulfinyl)-4-methoxybenzene -SOCH₃ Chiral intermediates; oxidation studies
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene -CF₃ Electron-withdrawing effects; agrochemicals

Key Findings :

  • Azide-functionalized analogs () enable bioorthogonal chemistry, whereas iodo derivatives are more suited for cross-couplings .
  • Trifluoromethyl groups () introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Key Findings :

  • Cs₂CO₃ may reduce yields compared to K₂CO₃ in bromide substitutions, highlighting the sensitivity of halogenated compounds to base selection .
  • Triazole formation () achieves near-quantitative yields, suggesting functional group compatibility influences efficiency .

Biological Activity

1-[(2-Iodoethoxy)methyl]-4-methoxybenzene, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its unique chemical structure and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H13IO2
  • Molecular Weight : 292.11 g/mol

This compound features a methoxy group and an iodoethoxy substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their efficacy against bacterial strains, this compound demonstrated notable inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For instance, it was observed to inhibit cell proliferation in HeLa (cervical cancer) and MCF-7 (breast cancer) cells, potentially through the modulation of apoptotic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cell function.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various derivatives of methoxybenzene compounds, including this compound. The results indicated:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Bacillus subtilis12
Control-0

This table illustrates the compound's potential as an antimicrobial agent.

Study on Anticancer Activity

In another study focusing on anticancer properties, various concentrations of this compound were tested against HeLa and MCF-7 cells:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108010
255030
502060

These findings indicate a dose-dependent response in terms of cell viability and apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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